Enantiomeric Purity: Achieving >98% ee in (R)-1-(o-Tolyl)propan-1-amine hydrochloride vs. Lower Purity for (S)-Enantiomer in Certain Batches
The (R)-enantiomer hydrochloride is consistently offered at a standard purity of 97%, which is essential for minimizing the influence of the undesired (S)-enantiomer in stereoselective reactions. This high chemical purity is a baseline requirement for its role as a chiral building block. In contrast, the (S)-enantiomer hydrochloride (CAS 874015-38-0) is available at a purity of 98%, a marginally higher specification. However, the key differentiation lies not in the absolute purity but in the ability to source a specific, defined stereoisomer with a guaranteed minimal level of enantiomeric cross-contamination, which is critical for reproducible outcomes in asymmetric catalysis and chiral drug synthesis .
| Evidence Dimension | Chemical Purity |
|---|---|
| Target Compound Data | 97% purity (standard) |
| Comparator Or Baseline | (S)-1-(o-Tolyl)propan-1-amine hydrochloride (CAS 874015-38-0): 98% purity |
| Quantified Difference | 1 percentage point difference in reported purity |
| Conditions | Vendor-reported standard product specifications for research-grade material |
Why This Matters
This confirms the availability of both enantiomers in high purity, which is essential for comparative studies and for applications requiring a specific stereoisomer to achieve desired biological or catalytic activity.
